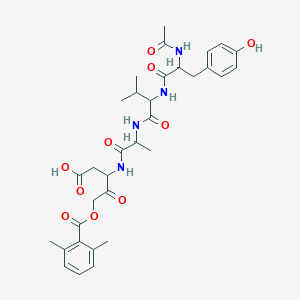

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ac-Tyr-Val-Ala-Asp-2,6-Dimethylbenzoyloxymethylketon ist eine synthetische Verbindung, die für ihre Rolle als hochspezifischer, kompetitiver und irreversibler Inhibitor von Caspase-1 (ICE) bekannt ist. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere in Studien zur Apoptose und Nekrose .

Herstellungsmethoden

Die Synthese von Ac-Tyr-Val-Ala-Asp-2,6-Dimethylbenzoyloxymethylketon umfasst eine Reihe von Peptidkupplungsreaktionen. Der Prozess beginnt typischerweise mit der Schutzgruppe von Aminosäureresten, gefolgt von der sequentiellen Kupplung geschützter AminosäurenDie Reaktionsbedingungen umfassen oft die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Basen wie DIPEA . Industrielle Produktionsmethoden sind ähnlich, aber im größeren Maßstab, um durch optimierte Reaktionsbedingungen und Reinigungsverfahren eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthesis of Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone involves a series of peptide coupling reactions The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acidsThe reaction conditions often include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA . Industrial production methods are similar but scaled up, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Ac-Tyr-Val-Ala-Asp-2,6-Dimethylbenzoyloxymethylketon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die Ketongruppe modifizieren, was möglicherweise zur Bildung von Alkoholderivaten führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzoyloxymethylketongruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Ac-Tyr-Val-Ala-Asp-2,6-Dimethylbenzoyloxymethylketon wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, Caspase-1 zu hemmen, häufig eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Als Werkzeug zur Untersuchung der Enzymhemmung und Reaktionsmechanismen.

Biologie: Einsatz in der Zellbiologie zur Untersuchung von Apoptose- und Nekrosewegen.

Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen Caspase-1 eine Rolle spielt, wie z. B. entzündliche Erkrankungen.

Industrie: Einsatz bei der Entwicklung von biochemischen Assays und diagnostischen Werkzeugen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie irreversibel an die aktive Stelle von Caspase-1 bindet und so deren Aktivität hemmt. Diese Hemmung ist hochspezifisch und kompetitiv, wobei die Verbindung das Enzym mit einer durch Diffusion begrenzten Geschwindigkeit inaktiviert. Zu den molekularen Zielstrukturen gehört der aktive Cysteinsäure-Rest von Caspase-1, und die beteiligten Wege sind diejenigen, die mit Apoptose und Entzündung zusammenhängen .

Wirkmechanismus

The compound exerts its effects by binding irreversibly to the active site of caspase-1, thereby inhibiting its activity. This inhibition is highly selective and competitive, with the compound inactivating the enzyme at a rate limited by diffusion. The molecular targets include the active site cysteine residue of caspase-1, and the pathways involved are those related to apoptosis and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ac-Tyr-Val-Ala-Asp-2,6-Dimethylbenzoyloxymethylketon ist aufgrund seiner hohen Spezifität und irreversiblen Hemmung von Caspase-1 einzigartig. Ähnliche Verbindungen umfassen:

Z-YVAD-FMK: Ein weiterer Caspase-1-Inhibitor, jedoch mit unterschiedlicher Spezifität und Hemmungskinetik.

BOC-D-CMK: Eine verwandte Verbindung mit einer anderen Schutzgruppe und einem anderen Hemmungsprofil.

ICE Inhibitor IV: Ein weiterer Inhibitor mit unterschiedlicher Spezifität und Anwendung

Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren Schutzgruppen, Hemmungsmechanismen und Spezifitätsprofilen, was Ac-Tyr-Val-Ala-Asp-2,6-Dimethylbenzoyloxymethylketon zu einem einzigartigen und wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOACDHZQOPEFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)

![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)

![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)

![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)

![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12277176.png)

![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)

![1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)

![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)